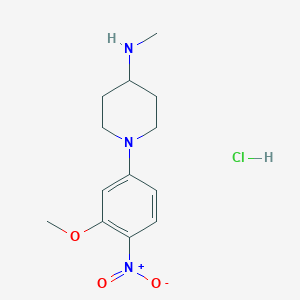

1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride

Description

1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride is a piperidine derivative featuring a 3-methoxy-4-nitrophenyl substituent and an N-methylated amine group. The molecular formula is C13H19ClN4O3 (calculated based on structural analogs in and ), with a molecular weight of approximately 314.8 g/mol. The compound’s structure combines a six-membered piperidine ring with a substituted aromatic group, where the nitro (-NO₂) and methoxy (-OCH₃) groups introduce electron-withdrawing and electron-donating effects, respectively. The hydrochloride salt form enhances its crystallinity and aqueous solubility compared to freebase analogs .

Properties

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3.ClH/c1-14-10-5-7-15(8-6-10)11-3-4-12(16(17)18)13(9-11)19-2;/h3-4,9-10,14H,5-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZXXEUJXSCLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-50-0 | |

| Record name | 4-Piperidinamine, 1-(3-methoxy-4-nitrophenyl)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Piperidine Ring Formation: Cyclization to form the piperidine ring.

Methylation: Introduction of the methylamine group.

Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted piperidin-4-amine hydrochlorides. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Structural and Functional Differences

Aromatic Substituents: The 3-methoxy-4-nitrophenyl group in the target compound provides a unique electronic profile, combining electron-donating (methoxy) and electron-withdrawing (nitro) effects. Pyrimidine-based analogs () replace the phenyl ring with a nitrogen-containing heterocycle, altering solubility and hydrogen-bonding capabilities .

Ring Size and Conformation :

- Pyrrolidine analogs () feature a five-membered ring, which imposes different conformational constraints compared to piperidine, possibly affecting binding to targets like GPCRs or enzymes .

Salt Form :

- Most analogs, including the target, are hydrochlorides, but dihydrochloride salts (e.g., ) exhibit higher solubility due to additional counterions .

Research Implications

- Synthetic Accessibility : The nitro group in the target compound may complicate synthesis due to its sensitivity to reduction, requiring controlled conditions (inferred from , which describes nitrobenzamide synthesis) .

- Biological Activity : The nitro group could confer antimicrobial or antiparasitic properties, as seen in nitroaromatic drugs like chloramphenicol. However, this remains speculative without direct evidence.

- Computational Studies : Density functional theory (DFT) methods () and crystallographic tools () could predict reactivity or optimize crystal forms for enhanced stability .

Biological Activity

1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride, a compound with the CAS number 1417793-50-0, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a methoxy group, a nitro group, and a methylamine group. The synthesis typically involves several steps:

- Piperidine Ring Formation : Cyclization of precursors to form the piperidine structure.

- Methylation : Introduction of the methylamine group.

- Hydrochloride Salt Formation : Conversion to the hydrochloride form to enhance stability and solubility.

The biological activity of 1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride is primarily attributed to its interaction with specific molecular targets. It may modulate receptor or enzyme activity, leading to various physiological effects. Research indicates that it could act as a precursor in drug development due to its unique functional groups that influence biological interactions .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, in vitro assays demonstrated that it can induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value indicating effective cytotoxicity . In vivo experiments on tumor-bearing mice showed significant suppression of tumor growth, suggesting its promise as an anticancer agent.

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Ribeiro Morais et al. | MCF Cells | 25.72 ± 3.95 | Induces apoptosis |

| Tumor Study | Tumor-bearing mice | N/A | Suppresses tumor growth |

Other Biological Activities

Beyond its anticancer effects, the compound has been investigated for other biological activities:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles, although detailed mechanisms remain to be elucidated.

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens.

Case Studies

Several case studies illustrate the compound's versatility and efficacy:

- Case Study 1 : Investigated the compound's effects on glioblastoma cells, demonstrating significant inhibition of cell proliferation through multiple pathways including AMPK inhibition and induction of necroptosis.

- Case Study 2 : Explored its use in combination therapies for enhanced efficacy in treating resistant cancer strains.

Comparison with Similar Compounds

The compound is compared with structurally similar compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(3-Methoxy-4-nitrophenyl)piperazine | Similar aromatic substitution | Moderate anticancer activity |

| 1-(2-Chloro-4-nitrophenyl)piperazine | Chlorine substitution instead of methoxy | Lower efficacy in apoptosis induction |

Q & A

Basic: What are the key synthetic strategies for preparing 1-(3-Methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine hydrochloride?

The synthesis typically involves sequential functionalization of the piperidine core. A common approach includes:

- Step 1 : Alkylation of N-methylpiperidin-4-amine with a 3-methoxy-4-nitrophenyl-containing electrophile (e.g., benzyl bromide derivative).

- Step 2 : Hydrochloride salt formation to enhance solubility and stability .

Critical considerations include protecting group strategies for the nitro and methoxy substituents to prevent undesired side reactions. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) influence reaction efficiency .

Advanced: How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict intermediates, transition states, and regioselectivity. For example:

- Reaction Design : ICReDD’s approach combines computational screening of reaction conditions (e.g., temperature, catalysts) with experimental validation to reduce trial-and-error steps .

- Solvent Effects : COSMO-RS simulations assess solvent compatibility to maximize yield and purity .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the methoxy and nitro groups. Aromatic proton splitting patterns distinguish ortho/meta/para substitution .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects byproducts (e.g., incomplete alkylation) .

- HPLC-PDA : Purity assessment (>95% required for biological studies) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Discrepancies may arise from:

- Tautomerism : Nitro group electron-withdrawing effects alter aromatic ring electron density, shifting proton signals .

- Salt Forms : Dihydrochloride formation can induce conformational changes, observed in ¹³C NMR .

Use variable-temperature NMR or X-ray crystallography to confirm structural assignments .

Basic: What is the role of the dihydrochloride salt in this compound’s physicochemical properties?

The dihydrochloride form improves:

- Aqueous Solubility : Critical for in vitro assays (e.g., >40 µg/mL at pH 7.4, as seen in similar piperidine salts) .

- Stability : Reduces hygroscopicity and oxidation of the nitro group during storage .

Advanced: How do substituent positions (3-methoxy vs. 4-nitro) influence biological activity?

- Nitro Group : Electron-withdrawing effects enhance binding to hydrophobic pockets in enzymes (e.g., kinase targets). Position 4 minimizes steric hindrance compared to 2- or 3-substitution .

- Methoxy Group : Position 3 balances lipophilicity and hydrogen bonding potential, affecting membrane permeability .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential nitro group degradation products (e.g., NOx gases) .

- Storage : -20°C in airtight, light-protected containers to prevent hydrolysis .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

- Core Modifications : Replace piperidine with azepane or morpholine to assess ring size/flexibility effects .

- Substituent Variations : Introduce halogens (F, Cl) at the phenyl ring to probe electronic effects on target binding .

- In Silico Screening : Docking studies (AutoDock Vina) prioritize analogs with improved affinity for serotonin or dopamine receptors .

Advanced: What challenges arise in crystallizing this compound for X-ray studies?

- Salt Formation : Dihydrochloride may disrupt crystal lattice formation. Co-crystallization with crown ethers or ionic liquids improves crystal quality .

- Solvent Choice : High-polarity solvents (e.g., methanol/water mixtures) promote nucleation but may trap solvent molecules .

Advanced: How to evaluate stability in biological assay buffers?

- pH Stability : Conduct LC-MS stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours .

- Redox Sensitivity : Test nitro group reduction under glutathione-rich conditions (mimicking intracellular environments) .

Basic: What are the compound’s potential biological targets?

Piperidine derivatives often target:

- GPCRs : Dopamine D2/D3 receptors due to structural mimicry of endogenous ligands .

- Kinases : MAPK or PI3K families, where the nitro group acts as a hydrogen bond acceptor .

Advanced: How to integrate this compound into materials science research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.